N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a hydroxy-methoxyphenyl group, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxyacetophenone and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in anhydrous ethanol with a catalytic amount of concentrated hydrochloric acid under reflux conditions for a specified duration, usually around 2 hours . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced hydrazides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the pyrazole and carbohydrazide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O3 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-8-6-11(17-15-8)14(20)18-16-9(2)10-4-5-12(19)13(7-10)21-3/h4-7,19H,1-3H3,(H,15,17)(H,18,20)/b16-9+ |
InChI Key |
RVHFJTZUJGXSBG-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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